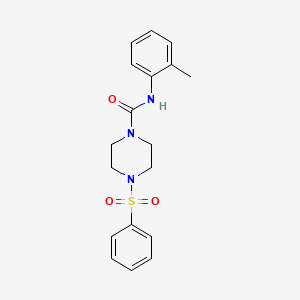

![molecular formula C20H19BrN2O3 B5501775 N-[1-[(烯丙基氨基)羰基]-2-(4-甲氧基苯基)乙烯基]-2-溴苯甲酰胺](/img/structure/B5501775.png)

N-[1-[(烯丙基氨基)羰基]-2-(4-甲氧基苯基)乙烯基]-2-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide involves complex organic reactions, often starting from methoxybenzamide derivatives. A notable method includes the reaction of methoxybenzoyl chloride with aminophenols in THF, leading to methoxybenzamide products characterized by spectroscopic methods such as NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique in determining the molecular structure of methoxyphenylbenzamide compounds. Studies have revealed that these compounds can crystallize in various polymorphs, displaying intricate molecular arrangements and hydrogen bonding patterns. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been shown to crystallize in two polymorphs, with detailed analysis of its crystal structure, revealing the presence of hydrogen bonds forming belts of molecules (Yasuoka et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide are rich and varied. For example, studies on similar compounds have illustrated the formation of benzofurans via vinyl cations in solvolytic reactions, showcasing the reactivity of the vinyl halide moiety and the influence of substituents and solvents on the reaction outcomes (Sonoda et al., 1976).

科学研究应用

区域规则聚合物的简便制备

高等人(2014年)关于使用π-烯丙基镍配合物作为外引发剂简便制备区域规则聚(3-己基噻吩)的研究突出了烯丙基官能化化合物在促进受控聚合过程中的效用。本研究表明了在电子和光子器件中使用具有特定结构特征的明确定义的聚合物进行合成的潜在应用 Gao et al., 2014.

烯烃的乙烯基环丙烷化

三浦等人(2006年)开发了以烯基铑(I)配合物为烯丙基卡宾当量的新的环化反应,形成乙烯基环丙烷。此类方法可能与 N-[1-[(烯丙基氨基)羰基]-2-(4-甲氧基苯基)乙烯基]-2-溴苯甲酰胺 等化合物相关,表明了通过碳-碳键形成构建复杂环状结构的潜在应用 Miura et al., 2006.

使用恶唑-4-酮进行不对称合成

特罗斯特等人(2004年)在不对称烯丙基烷基化中使用了 5H-烷基-2-苯基-恶唑-4-酮,证明了此类化合物在不对称合成中的多功能性。这种方法可能为使用 N-[1-[(烯丙基氨基)羰基]-2-(4-甲氧基苯基)乙烯基]-2-溴苯甲酰胺 合成具有潜在药用价值的手性分子提供见解 Trost et al., 2004.

苯甲酰胺多晶型的结构分析

安冈等人(1969年)对 N-(对甲氧基苯基-3-丙基)-对溴苯甲酰胺 进行了晶体结构分析,揭示了相关苯甲酰胺化合物的结晶多晶型的见解。此类结构分析对于理解材料特性至关重要,并且可以指导设计具有所需物理和化学特性的新材料 Yasuoka et al., 1969.

分子对接和卤素键合研究

莫雷诺-富肯等人(2022年)探索了甲氧基苯基苯甲酰胺异构体的晶体结构,重点关注它们的卤素键合以及与蛋白质残基的相互作用。本研究表明了在药物设计中的潜在应用,其中了解分子相互作用和对接可以为开发新的治疗剂提供信息 Moreno-Fuquen et al., 2022.

安全和危害

属性

IUPAC Name |

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYQUPBLCIMYCW-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)